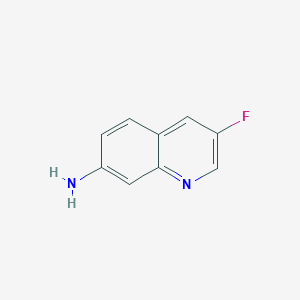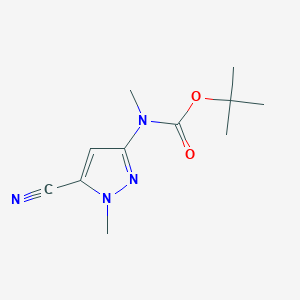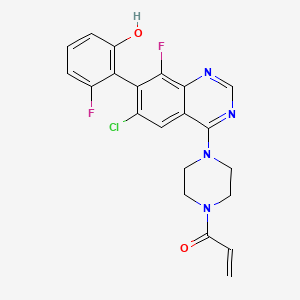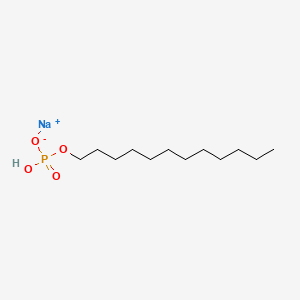
3-Fluoroquinolin-7-amine
Descripción general
Descripción
3-Fluoroquinolin-7-amine is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. It belongs to the class of quinoline derivatives and has a fluorine atom attached to the third position of the quinoline ring.
Aplicaciones Científicas De Investigación
Antidepressant-like Properties
- 7-Fluoro-1,3-diphenylisoquinoline-1-amine's Antidepressant Action : A study demonstrated that 7-Fluoro-1,3-diphenylisoquinoline-1-amine (FDPI) showed promising antidepressant-like action in rodents, particularly in reversing behavioral effects induced by maternal separation stress. This effect was attributed to the modulation of glutamatergic and GABAergic systems (Pesarico et al., 2017).
Antibacterial Properties
- Antibacterial Effects of 8-Nitrofluoroquinolone Derivatives : Research on new 8-nitrofluoroquinolone models, including compounds derived from 3-Fluoroquinolin-7-amine, revealed significant antibacterial activity against both gram-positive and gram-negative strains. Specific derivatives exhibited strong activity against S. aureus (Al-Hiari et al., 2007).
Anticancer Properties
- Cytotoxicity of 4-Aminoquinoline Derivatives : A series of 4-aminoquinoline derivatives synthesized from this compound were found to be effective against human breast tumor cell lines. The compound butyl-(7-fluoro-quinolin-4-yl)-amine showed potent effects, highlighting the potential for this compound derivatives in cancer treatment (Zhang et al., 2007).
Neuroimaging Applications
- PET Imaging of Neurofibrillary Tangles : Fluorine-18-labelled derivatives of this compound, specifically [18 F]MK-6240, have been developed for PET imaging of human neurofibrillary tangles, which are critical in neurodegenerative diseases like Alzheimer's. This research demonstrates the potential of this compound in neuroimaging applications (Collier et al., 2017).
Fluorescence and Sensor Development
- Fluorescent pH Sensors : this compound derivatives were utilized in developing highly sensitive fluorescent pH sensors. These sensors exhibited significant fluorescence enhancements and covered a wide pH range, indicating the versatility of this compound in sensor technology (Jager et al., 2010).
Mecanismo De Acción
Target of Action
3-Fluoroquinolin-7-amine, like other fluoroquinolones, primarily targets bacterial enzymes involved in DNA synthesis, such as DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The compound interacts with its targets by inhibiting the activity of these enzymes, thereby blocking bacterial DNA synthesis . This interaction results in the prevention of DNA supercoiling, a vital process for DNA replication and transcription . The inhibition of these enzymes ultimately leads to the death of the bacteria .
Biochemical Pathways
The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, this compound disrupts the normal functioning of this pathway . The downstream effects include the cessation of DNA replication, leading to the inhibition of bacterial growth and proliferation .
Pharmacokinetics
They achieve high serum concentrations and have good tissue penetration . These properties contribute to their high bioavailability, making them effective for the treatment of various infections .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation. By blocking DNA synthesis, the compound prevents bacteria from replicating and spreading, leading to their eventual death . This makes it a potent antibacterial agent.
Action Environment
The action of this compound, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the presence of metal ions can form complexes with fluoroquinolones, potentially affecting their activity . Additionally, the pH of the environment can impact the absorption and distribution of these compounds . Understanding these factors is crucial for optimizing the use of this compound and other similar compounds in treating bacterial infections.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-Fluoroquinolin-7-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis, making this compound an effective antibacterial agent. Additionally, it interacts with topoisomerase II, an enzyme involved in DNA replication and repair in eukaryotic cells . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity and preventing the replication of genetic material.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In bacterial cells, it inhibits DNA-gyrase, leading to the cessation of DNA replication and ultimately causing cell death . In eukaryotic cells, this compound inhibits topoisomerase II, which affects cell division and can lead to apoptosis in rapidly dividing cells . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal functioning of enzymes involved in these processes. For example, the inhibition of topoisomerase II can lead to changes in gene expression patterns and disrupt cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It binds to the active sites of bacterial DNA-gyrase and eukaryotic topoisomerase II, inhibiting their enzymatic activity . This inhibition prevents the unwinding and replication of DNA, leading to the disruption of genetic material synthesis. Additionally, this compound may interact with other proteins and enzymes involved in cellular processes, further contributing to its biological effects. The changes in gene expression observed with this compound treatment are likely due to its impact on the transcriptional machinery and regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of DNA-gyrase and topoisomerase II, leading to prolonged effects on cell division and genetic material synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits bacterial DNA-gyrase and eukaryotic topoisomerase II, leading to antibacterial and antineoplastic effects . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its biological activity but rather increase the risk of toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The primary metabolic pathway involves the hydroxylation of the quinoline ring, followed by conjugation reactions that enhance its solubility and facilitate excretion . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, and any alterations in these enzymes can affect the compound’s metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to the nucleus, where it interacts with DNA-gyrase and topoisomerase II, inhibiting their activity . Additionally, this compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . The localization of this compound within organelles such as mitochondria and lysosomes can also influence its biological effects and contribute to its overall mechanism of action .
Propiedades
IUPAC Name |
3-fluoroquinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHPEMQPPRIIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311824 | |
| Record name | 7-Quinolinamine, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1807542-82-0 | |
| Record name | 7-Quinolinamine, 3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807542-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Quinolinamine, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-(tert-butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B3028202.png)
![2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3028206.png)


![2-Cyclobutyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028211.png)
![tert-Butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3028213.png)

![5-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B3028217.png)
